

Agerafenib storage conditions and shelf life

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Compound Focus: Agerafenib

CAS No.: 1188910-76-0

Cat. No.: S001997

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Storage and Handling FAQs

- **What are the correct storage conditions for Agerafenib?** Agerafenib should be stored as a powder at **-20°C** in its original container [1] [2]. It is stable for at least **three years** under these conditions [2]. Once dissolved, stock solutions in solvents like DMSO should be stored at **-80°C** and are typically stable for several months [2]. The compound must be protected from light and moisture, and exposure to strong oxidizing agents should be avoided [1].
- **What is the shelf life of Agerafenib?** When stored unopened as a powder at **-20°C**, the manufacturer indicates a shelf life of **3 years** [2]. For solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles and use within the specified period.
- **How should Agerafenib be handled safely?** Agerafenib is toxic and a moderate to severe irritant to the skin and eyes [1]. Handling should only be performed by trained personnel using appropriate personal protective equipment (PPE):
 - **Breathing equipment:** NIOSH/MSHA-approved respirator [1].
 - **Hand protection:** Chemical-resistant rubber gloves [1].
 - **Eye protection:** Chemical safety goggles [1]. Always avoid inhalation and contact with skin, eyes, and clothing [1].
- **What should I do in case of accidental exposure?**
 - **Inhalation:** Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention [1].

- **Skin contact:** Flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician [1].
- **Eye contact:** Immediately flush with plenty of water for several minutes, including under the eyelids. Seek medical advice [1].
- **Swallowing:** Wash out the mouth with water and call a physician immediately [1].

Experimental Use and Protocols

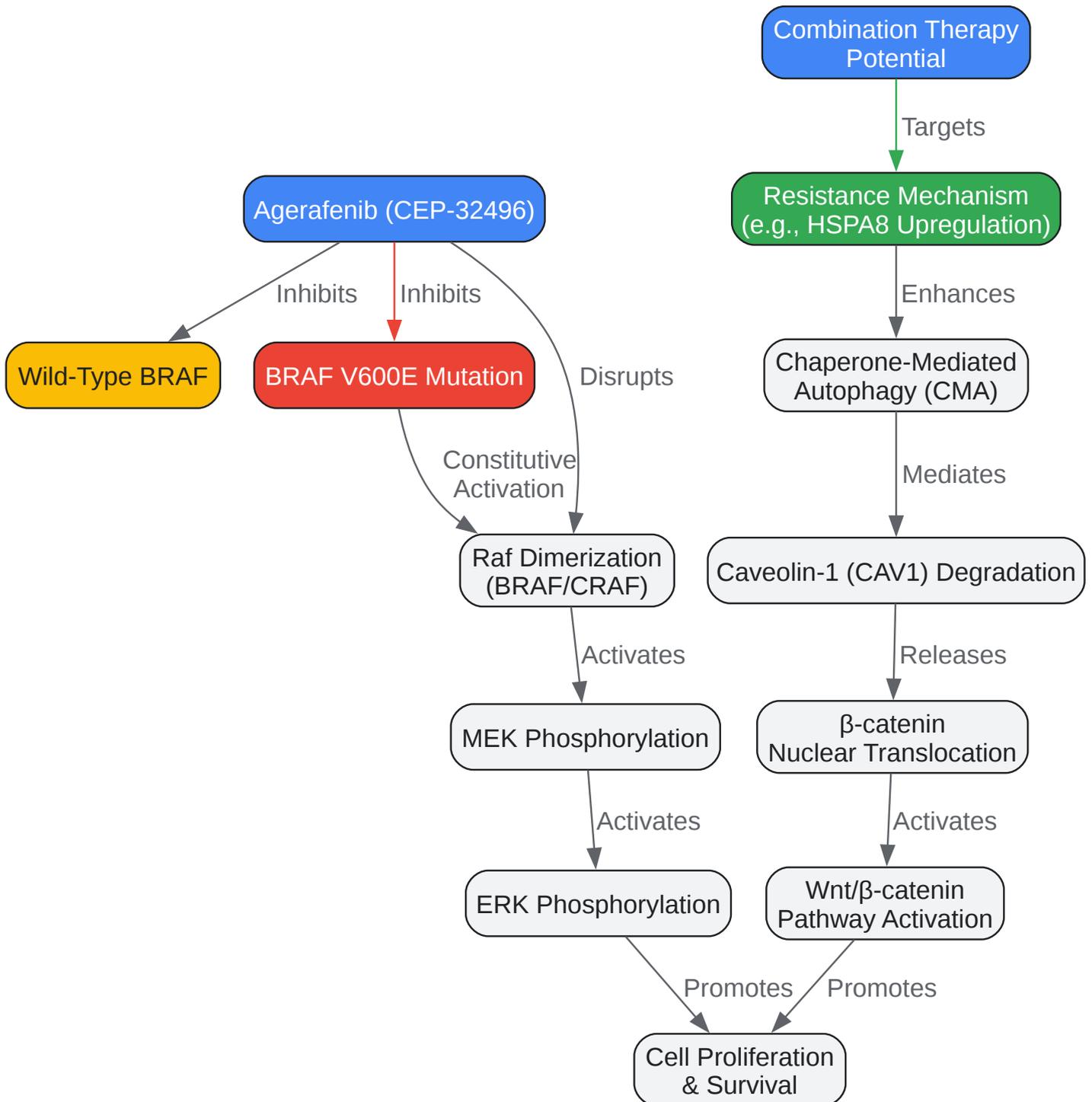
Quantitative Data on Agerafenib

The table below summarizes key biochemical and cellular activity data for **Agerafenib**.

Parameter	Value	Notes / Cell Line
Molecular Weight	517.46 g/mol [1] [2]	Formula: C ₂₄ H ₂₂ F ₃ N ₅ O ₅ [1]
BRAF ^{V600E} K _d	14 nM [3] [4]	
Wild-Type BRAF K _d	36 nM [3] [4]	
c-Raf (CRAF) K _d	39 nM [3] [4]	
pMEK Inhibition (IC ₅₀)	82 nM [3]	A375 cell line (Melanoma)
Cellular Proliferation (IC ₅₀)	78 nM [3] [4]	A375 cell line (Melanoma)
In Vivo Efficacy (Dose)	10-100 mg/kg [3] [2]	Oral, twice daily (BID) in Colo-205 xenograft mouse model

Mechanism of Action Diagram

The following diagram illustrates the primary molecular mechanism of **Agerafenib** and its role in targeted therapy combinations for BRAF^{V600E} cancers like colorectal cancer (CRC).



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Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (A375 Melanoma Cells) This protocol is used to determine the IC₅₀ of **Agerafenib** for inhibiting the proliferation of BRAF^{V600E}-mutant cells [3] [4].

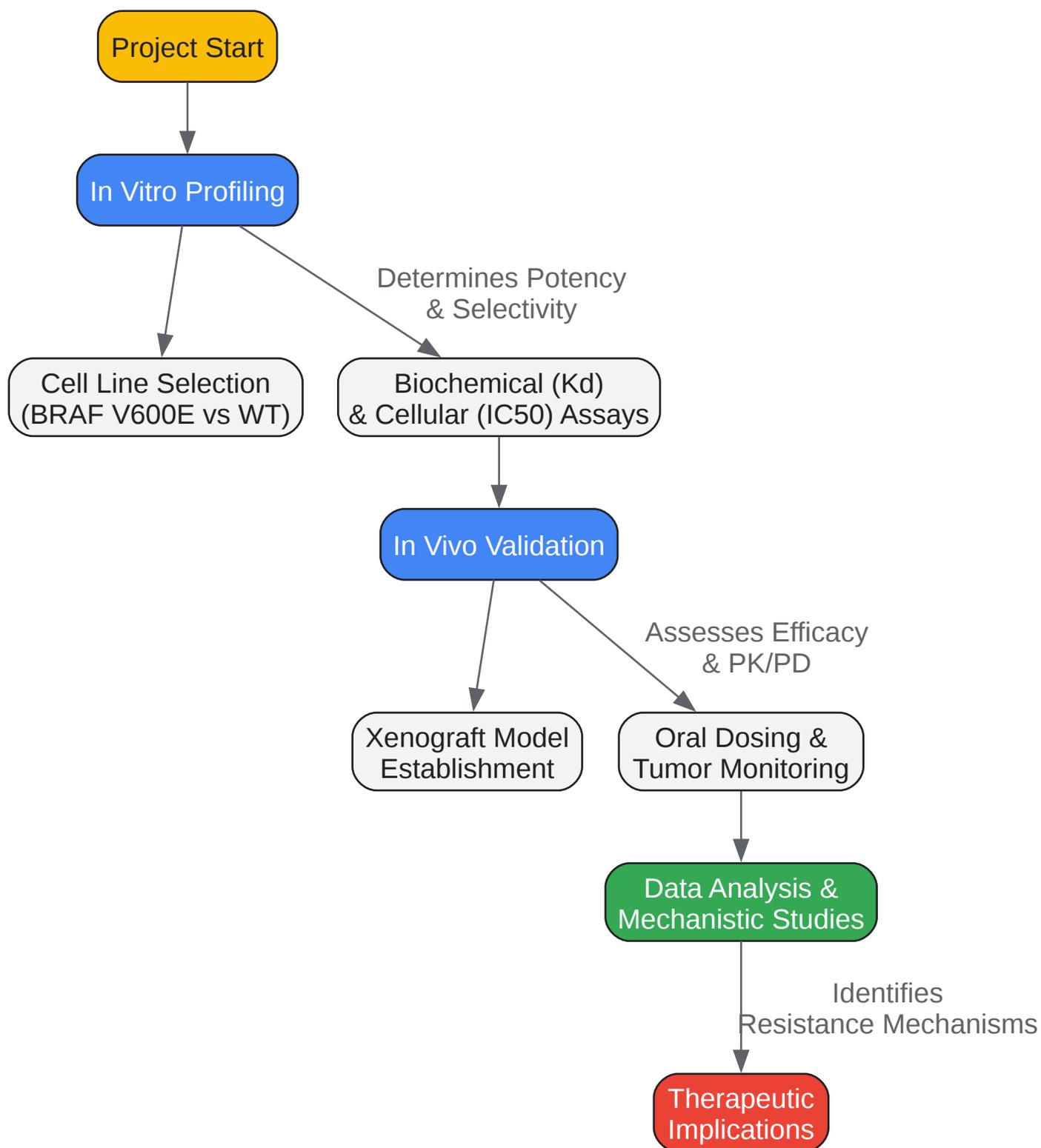
- **Cell Seeding:** Seed A375 cells at a density of 10,000 cells per well in a 96-well plate, using DMEM supplemented with 10% fetal calf serum. Allow cells to attach overnight [3] [4].
- **Serum Starvation:** Wash cells with PBS and switch to DMEM with 0.5% serum for overnight incubation [3] [4].
- **Compound Treatment:** Prepare **Agerafenib** in DMSO and add to cells at various concentrations (e.g., perform a 9-point serial dilution). Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (0.5% DMSO) [3] [4].
- **Incubation:** Incubate the cells with the compound for 72 hours [3].
- **Viability Measurement:** Add Cell Titer Blue reagent to each well according to the manufacturer's instructions and incubate for an additional 3 hours [3] [4].
- **Quantification:** Measure fluorescence using a plate reader (excitation 560 nm, emission 590 nm). Calculate the IC₅₀ using non-linear regression analysis of the dose-response curve [3] [4].

In Vivo Xenograft Efficacy Study (Colo-205 Model) This protocol evaluates the antitumor efficacy of **Agerafenib** in a mouse model [3] [2].

- **Animal and Tumor Inoculation:** Use 6-8 week old athymic nu/nu nude mice. Subcutaneously inoculate each mouse with 1x10⁶ Colo-205 tumor cells in the right flank [3] [2].
- **Randomization:** When the average tumor volume reaches 150-200 mm³ (typically 10-12 days post-inoculation), randomize animals into treatment groups (n=10 mice/group) [3] [2].
- **Dosing Regimen:**
 - **Treatment Groups:** Vehicle control (e.g., 22% HPβCD), **Agerafenib** at 10, 30, and 100 mg/kg.
 - **Route & Schedule:** Administer orally, twice daily (BID), for 14 days. Adjust the dosing volume to 0.1 mL per 20 g of body weight [3] [2].
- **Monitoring:** Measure tumor volumes three times weekly using calipers. Calculate volume as (length x width²)/2 [3] [2].

Experimental Workflow Diagram

This workflow summarizes the key steps for evaluating **Agerafenib** in a preclinical research setting.



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Troubleshooting Common Issues

- **Unexpected loss of potency in experiments:** First, verify the storage conditions and age of your stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure that the final DMSO concentration in cell culture is $\leq 0.5\%$ to avoid solvent toxicity [3] [4].
- **Poor solubility in aqueous buffers: Agerafenib** has good solubility in DMSO. Prepare a concentrated stock in DMSO first, then dilute into the culture medium. The final DMSO concentration should be kept low (e.g., 0.1-0.5%) to maintain cell viability [4].
- **Understanding drug resistance mechanisms:** As highlighted in the mechanism diagram, intrinsic resistance in BRAF^{V600E} colorectal cancer can involve upregulation of HSPA8, which activates the Wnt/ β -catenin pathway independently of the MAPK pathway [5]. Consider combination strategies with HSPA8 inhibitors like VER155008 to overcome this resistance [5].

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